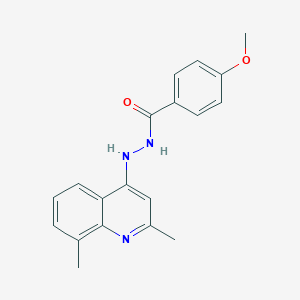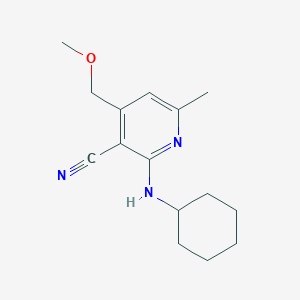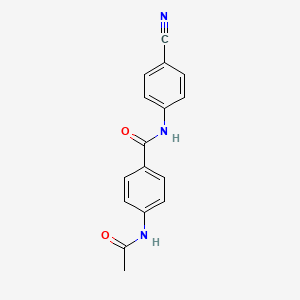![molecular formula C16H16N2O5S B5770623 methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)
methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as MSAB, and it is a potent inhibitor of the protease enzyme, which plays a critical role in the regulation of various biological processes.
Mécanisme D'action
The mechanism of action of MSAB involves the binding of the compound to the active site of the protease enzyme. This binding results in the inhibition of the enzyme activity, which prevents the breakdown of various proteins and peptides. The inhibition of protease activity by MSAB has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MSAB are mainly related to its inhibition of protease activity. This inhibition has been shown to have various effects such as the prevention of inflammation, the inhibition of cancer cell growth, and the prevention of neurodegenerative diseases. MSAB has also been shown to have anti-bacterial and anti-viral properties, which makes it a potential candidate for the development of new antibiotics and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MSAB in lab experiments include its high potency as a protease inhibitor, its specificity for certain proteases, and its ability to inhibit protease activity in vivo. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many future directions for the use of MSAB in scientific research. One potential direction is the development of new drugs and therapies based on its protease inhibitory properties. Another direction is the investigation of its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to investigate its potential toxicity and the development of safer and more effective compounds based on its structure and properties.
Conclusion:
In conclusion, MSAB is a potent inhibitor of the protease enzyme that has many potential applications in scientific research. Its unique properties make it a valuable tool for investigating the role of proteases in various biological processes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Méthodes De Synthèse
The synthesis of MSAB involves the reaction of methyl 4-aminobenzoate with 2-(methylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MSAB.
Applications De Recherche Scientifique
MSAB is widely used in scientific research as a potent inhibitor of the protease enzyme. It has been shown to inhibit the activity of various proteases such as trypsin, chymotrypsin, and elastase. This inhibition of protease activity has been used in various research studies to investigate the role of proteases in various biological processes such as inflammation, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl 4-[[2-(methanesulfonamido)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(20)11-7-9-12(10-8-11)17-15(19)13-5-3-4-6-14(13)18-24(2,21)22/h3-10,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUCHJLCHSGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)


![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)

![5-methyl-4-{[(4-methyl-2-pyridinyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770576.png)
![3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)
methanone](/img/structure/B5770599.png)



![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)